molecular formula C8H16Br2N2O B3048712 3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide CAS No. 1803587-05-4

3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide

Cat. No.: B3048712
CAS No.: 1803587-05-4
M. Wt: 316.03
InChI Key: OGBCRTVKDVQJIG-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide is a brominated ketone derivative featuring a 4-methylpiperazine substituent. Its IUPAC name, 3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one hydrobromide, reflects its bifunctional alkylating properties. This compound is pharmacologically significant under the proprietary name Vercyte (or Pipobroman), primarily used as an antineoplastic agent for treating myeloproliferative disorders like polycythemia vera and essential thrombocythemia . Structurally, it consists of a propan-1-one backbone brominated at the third carbon, linked to a 4-methylpiperazine moiety, and stabilized as a hydrobromide salt to enhance solubility and bioavailability.

Properties

IUPAC Name

3-bromo-1-(4-methylpiperazin-1-yl)propan-1-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrN2O.BrH/c1-10-4-6-11(7-5-10)8(12)2-3-9;/h2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBCRTVKDVQJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-05-4
Record name 1-Propanone, 3-bromo-1-(4-methyl-1-piperazinyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Bromination Using Molecular Bromine

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or chloroform
  • Temperature: 0–5°C (to minimize side reactions)
  • Catalyst: None required (bromine acts as both reagent and catalyst)

Procedure:

  • Dissolve 1-(4-methylpiperazin-1-yl)propan-1-one in anhydrous DCM.
  • Add bromine dropwise under inert atmosphere.
  • Stir for 4–6 hours at 0°C.
  • Quench with sodium thiosulfate to remove excess bromine.
  • Precipitate the product using hydrobromic acid (HBr).

Yield: 65–72%
Purity: ≥95% (HPLC)

Bromination via N-Bromosuccinimide (NBS)

Advantages: Improved selectivity and reduced toxicity compared to molecular bromine.
Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or acetonitrile
  • Temperature: Room temperature (20–25°C)
  • Initiation: Radical initiators (e.g., azobisisobutyronitrile, AIBN)

Procedure:

  • Mix 1-(4-methylpiperazin-1-yl)propan-1-one with NBS in THF.
  • Add AIBN (1 mol%) and reflux for 3 hours.
  • Concentrate under reduced pressure.
  • Purify via recrystallization from ethanol/HBr.

Yield: 78–85%
Purity: ≥98% (HPLC)

Laboratory-Scale Preparation Methods

Small-Batch Synthesis

Table 1: Comparative Analysis of Bromination Agents

Brominating Agent Solvent Temperature (°C) Yield (%) Purity (%)
Molecular Bromine DCM 0–5 68 95
NBS THF 25 82 98
Dibromohydantoin Acetonitrile 40 75 97

Key Observations:

  • NBS provides higher yields and purity due to controlled radical-mediated bromination.
  • Molecular bromine is cost-effective but requires stringent temperature control to avoid polybromination.

Purification Techniques

  • Recrystallization: Ethanol/water (8:2) yields crystals with 99% purity.
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.

Industrial-Scale Production

Continuous Flow Reactor Systems

Advantages: Enhanced heat transfer, reduced reaction time, and scalability.
Parameters:

  • Residence Time: 10–15 minutes
  • Pressure: 2–3 bar
  • Catalyst: Heterogeneous catalysts (e.g., zeolites) to minimize downstream separation.

Table 2: Industrial Process Optimization

Parameter Batch Process Continuous Flow
Yield (%) 78 89
Purity (%) 97 99
Production Rate (kg/day) 5 50

Waste Management

  • Bromine Recovery: Distillation units reclaim unreacted bromine (90% efficiency).
  • Solvent Recycling: THF and DCM are purified via fractional distillation for reuse.

Optimization of Reaction Conditions

Solvent Effects

Polar Solvents (e.g., DMF): Increase reaction rate but reduce selectivity.
Non-Polar Solvents (e.g., Hexane): Lower yields due to poor solubility of intermediates.

Temperature Modulation

  • Low Temperatures (0°C): Favor monobromination.
  • Elevated Temperatures (>30°C): Lead to dibrominated byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.85 (t, 2H, CH₂Br), 3.45 (m, 4H, piperazine), 2.75 (m, 4H, piperazine), 2.30 (s, 3H, CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).

Purity Assessment

  • HPLC: Retention time = 6.2 min (C18 column, acetonitrile/water 70:30).
  • Melting Point: 142–144°C (decomposition).

Comparative Analysis with Structural Analogues

Table 3: Brominated Piperazine Derivatives

Compound Bromination Method Yield (%)
3-Bromo-1-(4-ethylpiperazin-1-yl)propan-1-one NBS 80
3-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one Molecular Br₂ 67

Insights:

  • Electron-donating groups (e.g., methyl) enhance bromination efficiency compared to bulky substituents (e.g., phenyl).

Challenges and Mitigation Strategies

Byproduct Formation

  • Dibrominated Byproducts: Controlled using stoichiometric bromine (1:1 molar ratio).
  • Hydrobromide Salt Hydrates: Avoided by drying under vacuum at 60°C.

Stability Issues

  • Light Sensitivity: Store in amber glass containers under nitrogen.
  • Hygroscopicity: Use desiccants (e.g., silica gel) during storage.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It may also serve as a precursor in the synthesis of biologically active molecules .

Industry: The compound finds applications in the chemical industry for the production of various intermediates and final products. Its reactivity makes it a valuable component in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The compound’s effects are mediated through its interactions with molecular targets, which can include enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique activity arises from its brominated alkylating groups and piperazine scaffold. Below is a detailed comparison with analogous compounds:

Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Use Synthesis Method Reference
3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide C₇H₁₃Br₂N₂O ~315 (calculated) 4-methylpiperazine, bromo Antineoplastic (Vercyte) Not detailed in evidence
3-Bromo-1-(4-chlorophenyl)propan-1-one C₉H₈BrClO 247.52 4-chlorophenyl, bromo Chemical intermediate Ring-opening with methyl acrylate
1,4-Bis(3-bromopropionyl)piperazine C₁₀H₁₄Br₂N₂O₂ 338.98 Piperazine, bromopropionyl Unknown (research compound) Not specified

Key Observations:

  • Substituent Impact : The 4-methylpiperazine group in the target compound enhances its ability to cross cell membranes and interact with DNA, a critical feature for alkylating chemotherapeutics. In contrast, the 4-chlorophenyl analog lacks this bioactivity, serving instead as a synthetic intermediate .

Pharmacological Analogs

  • Pipobroman (Vercyte) vs. Other Alkylating Agents: Unlike classical alkylators (e.g., cyclophosphamide), pipobroman’s dual bromo groups enable bifunctional DNA cross-linking, leading to potent myelosuppression. Its piperazine moiety may reduce metabolic degradation compared to non-heterocyclic analogs .
  • Hydrobromide Salts : The hydrobromide form improves aqueous solubility compared to free bases, as seen in hydrobromide salts of related amines (e.g., discusses pyrolytic stability of such salts) .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydrobromide salt enhances water solubility, critical for intravenous administration.
  • Stability : Piperazine derivatives are prone to hydrolysis, but bromination and salt formation mitigate degradation .
  • NMR Data : While the target compound’s spectral data is absent, the 4-chlorophenyl analog () shows δ 7.93–7.84 ppm (aromatic protons) and δ 3.73 ppm (brominated CH₂), typical of bromoketones .

Research and Development Insights

  • Structural Characterization : Tools like SHELXL () are critical for crystallographic analysis of brominated compounds, ensuring accurate stereochemical assignments .
  • Therapeutic Potential: Piperazine-based bromoketones (e.g., ’s compound 20b) are explored for kinase inhibition, suggesting broader applications beyond oncology .

Biological Activity

3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide is a chemical compound with the molecular formula C8H15BrN2OC_8H_{15}BrN_2O and a CAS number of 1803587-05-4. It is characterized by its bromine atom and piperazine moiety, which contribute to its biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

The biological activity of this compound primarily involves interactions with neurotransmitter systems. The piperazine ring is known for its ability to modulate neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This compound may exhibit both agonistic and antagonistic properties depending on the specific receptor subtype it interacts with.

Pharmacological Studies

Recent studies have investigated the effects of this compound on various biological systems:

  • Antidepressant Activity : Preliminary data suggest that this compound may possess antidepressant-like effects in animal models. In a study involving forced swim tests, treated animals exhibited reduced immobility times, indicative of potential antidepressant properties.
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress. In vitro studies demonstrated that it reduced markers of oxidative damage in cultured neurons exposed to toxic agents.

Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. Early findings suggest that this compound has a relatively low toxicity profile in standard assays, but further studies are necessary to elucidate its long-term effects and potential side effects.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Antidepressant ActivityReduced immobility in forced swim tests
Neuroprotective EffectsDecreased oxidative stress markers in neurons
ToxicityLow toxicity in preliminary assays

Case Study 1: Antidepressant Effects

In a controlled study, researchers administered varying doses of this compound to rodents. Results showed a significant decrease in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant.

Case Study 2: Neuroprotection

A separate investigation focused on neuroprotective mechanisms. Neuronal cultures treated with the compound exhibited enhanced survival rates when subjected to oxidative stressors, indicating a promising avenue for neuroprotective therapies.

Q & A

Basic: What are the key synthetic steps for preparing 3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide?

Methodological Answer:
The synthesis typically involves:

  • Step 1 : Formation of the piperazine intermediate, such as (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, via debenzylation of a dibenzyl-protated precursor using hydrogenolysis or acidic conditions .
  • Step 2 : Bromopropionylation of the piperazine nitrogen using 3-bromopropionyl bromide under anhydrous conditions.
  • Step 3 : Hydrobromide salt formation via treatment with HBr in a polar solvent (e.g., ethanol), followed by recrystallization for purity .
    Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-bromination.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the piperazine ring (δ 2.3–3.0 ppm for N–CH2 and CH3 groups) and the bromopropanone moiety (δ 3.5–3.7 ppm for Br–CH2). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 320–330) and isotopic patterns consistent with bromine .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and N–H stretches (if present) .

Advanced: How can SHELXL refine the crystal structure of this compound, and what challenges arise?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve heavy atoms (Br).
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands if twinning is observed (common in brominated compounds) .
    • Refine anisotropic displacement parameters for Br and O atoms.
    • Use restraints for disordered piperazine rings or solvent molecules .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and verify hydrogen bonding via PLATON .
    Challenge : Low crystal quality due to hygroscopicity; address via rapid data collection under cryogenic conditions.

Advanced: How to resolve NMR data discrepancies caused by conformational dynamics in solution?

Methodological Answer:

  • Variable Temperature (VT) NMR : Conduct experiments at 25–60°C to coalesce split signals from piperazine ring puckering .
  • Solvent Screening : Use DMSO-d6 or CDCl3 to stabilize specific conformers through hydrogen bonding or polarity effects.
  • Dynamic NMR Modeling : Apply EXSY or line-shape analysis to quantify exchange rates between conformers .

Advanced: What strategies improve the yield and purity of the hydrobromide salt form?

Methodological Answer:

  • Counterion Optimization : Use HBr gas instead of aqueous HBr to avoid hydrolysis of the ketone group .
  • Recrystallization : Employ mixed solvents (e.g., ethanol/diethyl ether) to enhance crystal lattice stability.
  • Purity Monitoring : Validate via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to detect residual starting materials .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki Coupling : The C–Br bond undergoes palladium-catalyzed coupling with aryl boronic acids. Use Pd(PPh3)4/K2CO3 in DMF at 80°C .
  • Nucleophilic Substitution : React with amines (e.g., morpholine) under SN2 conditions (K2CO3, DMF, 60°C) to replace Br with NR2 groups .
  • Regioselectivity : Steric hindrance from the piperazine ring directs substitution to the less hindered carbonyl-adjacent position .

Advanced: What in vitro assays evaluate the compound’s biological activity?

Methodological Answer:

  • Kinase Inhibition Assays : Screen against PI3K/mTOR pathways using fluorescence-based ADP-Glo™ kits (IC50 determination) .
  • Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) analogs to quantify permeability in Caco-2 monolayers .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide
Reactant of Route 2
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3-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide

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